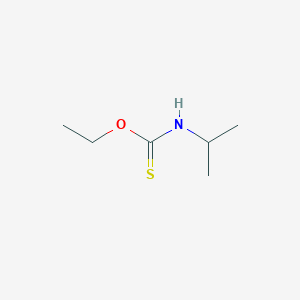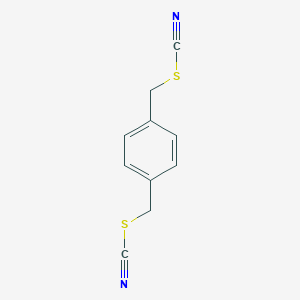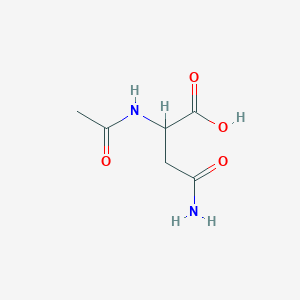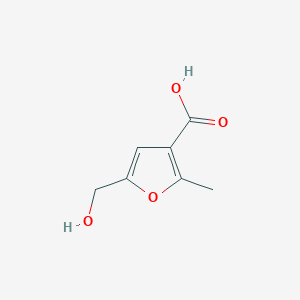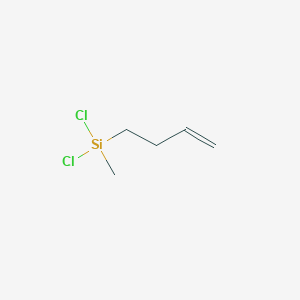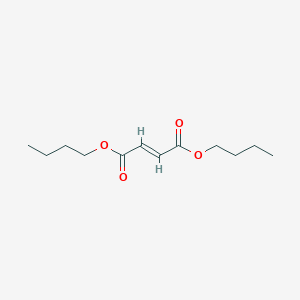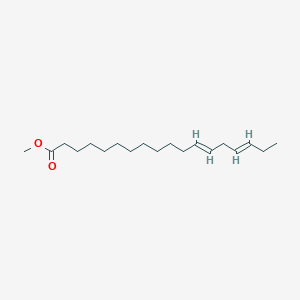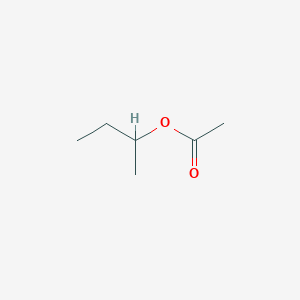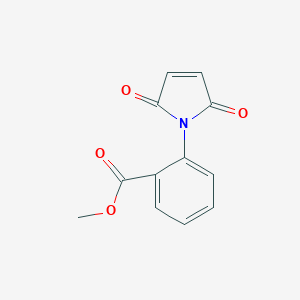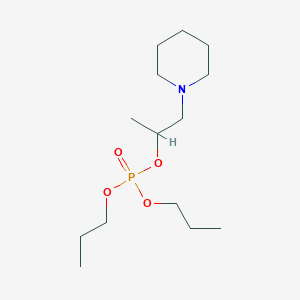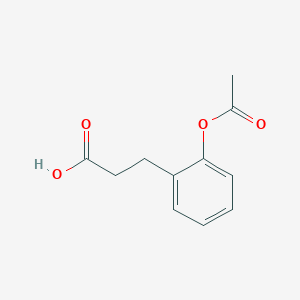
3-(2-Acetoxyphenyl)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Acetoxyphenyl)propionic acid” is a derivative of propionic acid . Propionic acid is an antimicrobial food additive, mainly used in the food industry but has recently found applications in the cosmetic, plastics, and pharmaceutical industries .
Synthesis Analysis
The synthesis of propionic acid derivatives like “3-(2-Acetoxyphenyl)propionic acid” can be achieved through various metabolic pathways. These pathways can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . A study on the hydrolysis of propionic anhydride, a component of aqueous waste from a hydrothermal liquefaction process, presents an alternative pathway for the production of propionic acid derivatives .
Chemical Reactions Analysis
The electrochemical oxidation of propionic acid, a component of aqueous waste from a hydrothermal liquefaction process, has been explored as an alternative pathway for the production of propionic acid derivatives . The study provides valuable insights into the effect of electrolyte composition and electrochemical conditions on the electrocatalytic oxidation of propionic acid .
Safety And Hazards
Propionic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, corrosive to metals, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Orientations Futures
The need for the chemical industry to transition to renewable energy sources to achieve industrial decarbonization has propelled the study of alternative production pathways for important chemicals like propionic acid . The results presented in a study provide fundamental design guidelines for electrolytes and electrochemical reactor operation strategies that lead to high ethylene selectivity and production rates, approaching performance metrics relevant to practical implementation .
Propriétés
IUPAC Name |
3-(2-acetyloxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-10-5-3-2-4-9(10)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAAFLMZZIYJHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Acetoxyphenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

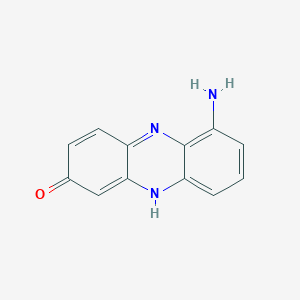

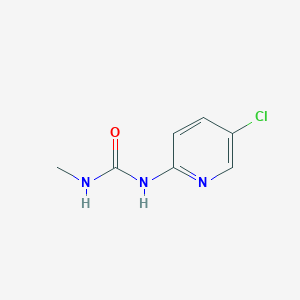
![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
